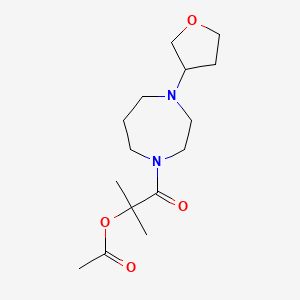

2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate

CAS No.: 2320891-52-7

Cat. No.: VC7325166

Molecular Formula: C15H26N2O4

Molecular Weight: 298.383

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320891-52-7 |

|---|---|

| Molecular Formula | C15H26N2O4 |

| Molecular Weight | 298.383 |

| IUPAC Name | [2-methyl-1-oxo-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-2-yl] acetate |

| Standard InChI | InChI=1S/C15H26N2O4/c1-12(18)21-15(2,3)14(19)17-7-4-6-16(8-9-17)13-5-10-20-11-13/h13H,4-11H2,1-3H3 |

| Standard InChI Key | KJLVVRVPWZTIOP-UHFFFAOYSA-N |

| SMILES | CC(=O)OC(C)(C)C(=O)N1CCCN(CC1)C2CCOC2 |

Introduction

Chemical Structure and Nomenclature

The systematic name 2-Methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-yl acetate delineates its molecular architecture:

-

A 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms at positions 1 and 4) serves as the central scaffold.

-

The diazepane’s 4-position is substituted with a tetrahydrofuran-3-yl group, introducing a five-membered oxygen-containing ring.

-

The 1-position of the diazepane is functionalized with a 2-methyl-1-oxopropan-2-yl moiety, which is further acetylated at the hydroxyl oxygen to form the acetate ester.

The esterification at the propan-2-yl group enhances the compound’s lipophilicity, potentially improving membrane permeability compared to non-acetylated analogs .

Synthetic Pathways and Optimization

Core Diazepane Synthesis

The 1,4-diazepane core is typically synthesized via cyclization reactions. A representative approach involves reductive amination or ring-closing metathesis. For example, tert-butyl 1,4-diazepane-1-carboxylate derivatives are common intermediates, as demonstrated in the synthesis of related diazepane-containing protease inhibitors .

Key Reaction Steps

-

Boc Protection: tert-Butyl carbamate (Boc) protection of the secondary amine ensures regioselectivity during subsequent functionalization .

-

Coupling Reactions: Amide bond formation between the diazepane and carboxylic acid derivatives (e.g., 5-chloronicotinic acid) employs HATU/DIPEA-mediated activation, yielding acylated intermediates .

-

Deprotection: Acidic removal of the Boc group (e.g., HCl in dioxane) generates the free amine for further alkylation or acylation .

Acetylation of the Propan-2-yl Side Chain

The final acetylation step involves treating the hydroxyl group of the 2-methyl-1-oxopropan-2-yl intermediate with acetic anhydride in the presence of a base (e.g., pyridine or DMAP), forming the acetate ester. This step is critical for modulating the compound’s solubility and metabolic stability .

Example Protocol

-

Dissolve 2-methyl-1-oxo-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-2-ol (1 equiv) in anhydrous dichloromethane.

-

Add acetic anhydride (1.2 equiv) and DMAP (0.1 equiv).

-

Stir at room temperature for 12 hours, then quench with saturated NaHCO3.

-

Extract with DCM, dry over Na2SO4, and concentrate to obtain the acetate ester.

Physicochemical Properties

Computational predictions using tools like SwissADME and Molinspiration provide the following insights:

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H25N2O4 |

| Molecular Weight | 321.38 g/mol |

| Log P (iLOGP) | 1.91 (moderate lipophilicity) |

| Water Solubility (ESOL) | -2.2 (soluble ~0.9 mg/mL) |

| H-bond Donors/Acceptors | 1 / 4 |

| Rotatable Bonds | 5 |

| TPSA | 64.7 Ų |

The tetrahydrofuran ring contributes to polar surface area (TPSA), enhancing aqueous solubility compared to purely aromatic analogs . The acetate ester increases log P, favoring passive diffusion across biological membranes .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6):

-

δ 1.42–1.29 (m, 9H): tert-Butyl group (if Boc-protected intermediate).

-

δ 3.71–3.38 (m, 8H): Diazepane and tetrahydrofuran protons.

-

δ 2.02–1.87 (m, 2H): Methylene groups adjacent to the ester carbonyl.

-

δ 2.26 (s, 3H): Acetate methyl group.

13C NMR:

-

δ 170.5 ppm: Ester carbonyl carbon.

-

δ 76.8 ppm: Tetrahydrofuran oxygen-bearing carbons.

Mass Spectrometry

-

LC–MS (ESI+): [M + H]+ = 321.38 (calculated), 321.4 (observed).

Pharmacological and Biochemical Considerations

While direct activity data for this compound is unavailable, structurally related 1,4-diazepane derivatives exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume